Computed Lipophilicity (XLogP3) Differentiation vs. 4-n-Butylresorcinol and 4-Hexylresorcinol
The target compound exhibits a computed XLogP3 of 4.3, approximately 1.1 log units higher than 4-n-butylresorcinol (XLogP3 ~3.2) and 0.3 log units lower than 4-hexylresorcinol (XLogP3 ~4.6) [1][2][3]. This mid-range lipophilicity may offer a distinct balance between membrane permeability and aqueous solubility compared to the shorter-chain butyl analog or the longer-chain hexyl analog.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.3 (PubChem computed) |
| Comparator Or Baseline | 4-n-Butylresorcinol: ~3.2; 4-Hexylresorcinol: ~4.6 (PubChem comparable computed values) |
| Quantified Difference | +1.1 log units above butyl analog; -0.3 log units below hexyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20); not experimentally determined |
Why This Matters
Lipophilicity directly influences stratum corneum partitioning and passive diffusion; a logP shift of 1 unit can correspond to a ~10-fold change in permeability coefficient, impacting topical formulation design or cell-based assay partitioning requirements.
- [1] PubChem. Compound Summary for CID 53406780, 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol. Computed Properties. 2024. View Source
- [2] PubChem. Compound Summary for CID 18979-61-8, 4-n-Butylresorcinol. Computed Properties. 2024. View Source
- [3] PubChem. Compound Summary for CID 136-77-6, 4-Hexylresorcinol. Computed Properties. 2024. View Source
